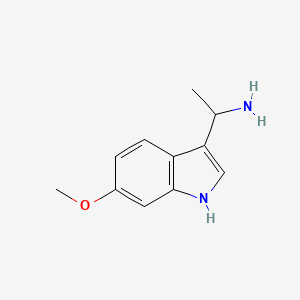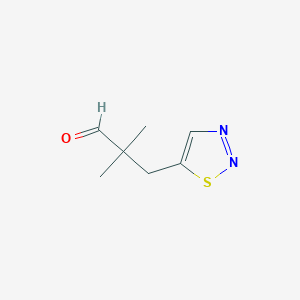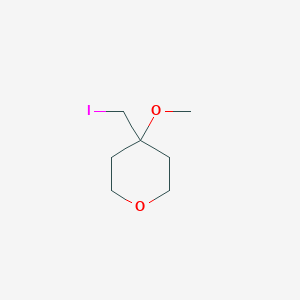![molecular formula C11H11BrO B13277003 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13277003.png)
1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a bromophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Bromophenyl Group: The bromophenyl group can be introduced through bromination of a suitable aromatic precursor.
Cyclopropanation: The cyclopropane ring is formed by reacting the bromophenyl compound with a suitable cyclopropanation reagent, such as diazo compounds in the presence of a metal catalyst.
Aldehyde Introduction: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(2-Bromophenyl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromophenyl group can participate in various non-covalent interactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-[(2-Bromophenyl)methyl]cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its carboxylic acid and alcohol analogs. The combination of the bromophenyl group and the cyclopropane ring further enhances its versatility in chemical synthesis and research applications.
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,8H,5-7H2 |
InChI Key |
YQACIMMIXVCFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13276924.png)
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13276925.png)

![7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13276941.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13276949.png)

![2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13276951.png)


![1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione](/img/structure/B13276969.png)
![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B13276977.png)


![1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13276994.png)
